2,4-Dichlorophenyl isocyanate

Descripción general

Descripción

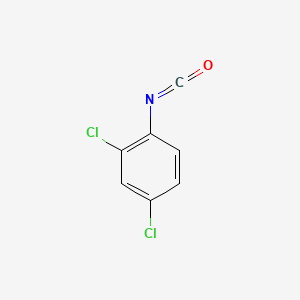

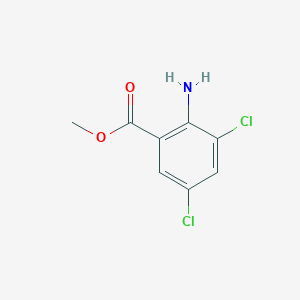

2,4-Dichlorophenyl isocyanate is a chemical compound used for synthesis . It is also known as Isocyanic acid 2,4-dichlorophenyl ester . The CAS number for this compound is 2612-57-9 .

Molecular Structure Analysis

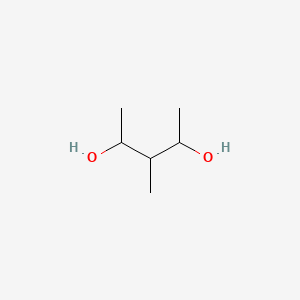

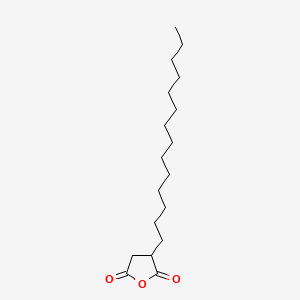

The molecular formula of 2,4-Dichlorophenyl isocyanate is C₇H₃Cl₂NO . It has a molar mass of 188.01 g/mol . Unfortunately, the specific molecular structure analysis is not available in the retrieved data.

Chemical Reactions Analysis

While specific chemical reactions involving 2,4-Dichlorophenyl isocyanate are not detailed in the retrieved data, it’s known that isocyanates, in general, are reactive. The reactivity of the isocyanate functional group toward water and biological molecules and the resulting reaction products are key .

Physical And Chemical Properties Analysis

2,4-Dichlorophenyl isocyanate is a combustible, crystalline solid . It is generally white to yellow in color . The boiling point is 80 °C (1 hPa), and the melting point ranges from 60 - 62 °C . The density is 1.4±0.1 g/cm³ .

Aplicaciones Científicas De Investigación

Synthesis and Yield Optimization

2,4-Dichlorophenyl isocyanate has been synthesized from double(trichloromethyl)carbonate, with a study exploring the effect of various reaction conditions on its synthesis. The study utilized response surface methodology to analyze yield response, finding optimal conditions for synthesis, resulting in a predicted yield close to 39% (Feng Gui-ron, 2014).

Biomarker for Isocyanate Exposure

Research has been conducted on the formation of DNA adducts deriving from 4-chlorophenyl isocyanate and other isocyanates, which are important in biomonitoring people exposed to these compounds. The DNA adducts were synthesized and characterized, providing insights into low-level detection and the formation of DNA adducts in in vitro reactions with DNA (A. Beyerbach, P. Farmer, G. Sabbioni, 2006).

Occupational Exposure Assessment

A study in Poland measured concentrations of various isocyanates, including 2,4-dichlorophenyl isocyanate, in 21 manufacturing plants to evaluate occupational exposure. The results indicated that concentrations were generally low and did not exceed maximum admissible concentration values in Poland (S. Brzeźnicki, Marzena Bonczarowska, 2015).

Mutagenic Action in Polyurethane Production

Investigations into the mutagenic action of isocyanates used in polyurethane production revealed that commonly used isocyanates like 2,4-dichlorophenyl isocyanate are mutagenic. The study highlighted the potential health hazards associated with these compounds in industrial settings (M. Andersen, M. Binderup, P. Kiel, H. Larsen, J. Maxild, 1980).

Use as Blocking Agents in Polyisocyanates

Research focused on the synthesis of blocked polyisocyanates using 2,4-dichlorophenol and other phenols as blocking agents. These blocked polyisocyanates are crucial for producing heat-cured polyurethane products at lower temperatures (S. Kalaimani, B. M. Ali, A. S. Nasar, 2016).

Biomarker Determination in Exposed Individuals

A study presented a liquid chromatography-mass spectrometry procedure for determining isocyanate-specific albumin adducts in humans, contributing to the identification of individuals vulnerable to respiratory diseases after exposure to isocyanates (G. Sabbioni, N. Dongari, Anoop Kumar, 2010).

Sensitization and Cross-reactivity Patterns

Research on contact allergy to diisocyanates and corresponding amines, including 2,4-dichlorophenyl isocyanate, explored sensitization and cross-reactivity patterns. This study is significant for understanding dermal exposure and its effects (Haneen Hamada, M. Bruze, E. Zimerson, M. Isaksson, M. Engfeldt, 2017).

Sorption-Desorption Behavior in Marine Environments

A study investigated the sorption-desorption behavior of 2,4-dichlorophenol by marine sediments, significant for sediment remediation in contaminated harbors and coastal areas (K. Fytianos, E. Voudrias, E. Kokkalis, 2000).

Safety and Hazards

2,4-Dichlorophenyl isocyanate is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

2,4-Dichlorophenyl isocyanate, like other isocyanates, possesses a highly reactive isocyanate group (-N=C=O). This group can react with compounds containing active hydrogen atoms to form urethane or urea linkages . The resulting changes depend on the specific compound that the isocyanate reacts with.

Biochemical Pathways

The reaction of isocyanates with biological macromolecules can disrupt normal cellular functions .

Pharmacokinetics

Isocyanates in general are known to be rapidly absorbed and distributed in the body, metabolized, and excreted . The bioavailability of 2,4-Dichlorophenyl isocyanate would depend on factors such as the route of exposure and the individual’s metabolic capacity.

Result of Action

Exposure to isocyanates can lead to respiratory and dermal sensitization, irritation, and in severe cases, toxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dichlorophenyl isocyanate. For instance, the presence of moisture can lead to the hydrolysis of isocyanates, reducing their reactivity . Additionally, temperature and pH can affect the rate of isocyanate reactions .

Propiedades

IUPAC Name |

2,4-dichloro-1-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBJNSPBWLCTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074563 | |

| Record name | Benzene, 2,4-dichloro-1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichlorophenyl isocyanate | |

CAS RN |

2612-57-9 | |

| Record name | 2,4-Dichlorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2612-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorophenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2,4-dichloro-1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The research successfully demonstrates a method for synthesizing 2,4-Dichlorophenyl isocyanate using double(trichloromethyl)carbonate as a starting material []. This method highlights the impact of reaction conditions like time, temperature, and reactant ratios on the final yield. Notably, the researchers achieved a yield of 38.01% under optimized conditions, closely aligning with their predicted yield using response surface methodology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[2-(diphenylphosphino)ethyl]phosphine](/img/structure/B1580798.png)